
Calcium zinc stearate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium zinc stearate is a metallic soap, a compound formed by the reaction of stearic acid with calcium and zinc ions. It is widely used in various industries due to its unique properties, such as lubricity, water repellency, and thermal stability. This compound is often employed as a stabilizer, lubricant, and release agent in the production of plastics, rubber, and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium zinc stearate is typically synthesized by reacting stearic acid with calcium hydroxide and zinc oxide. The reaction involves heating the mixture to around 90°C while stirring continuously. The reaction proceeds as follows: [ 2 \text{C}{17}\text{H}{35}\text{COOH} + \text{Ca(OH)}2 + \text{ZnO} \rightarrow (\text{C}{17}\text{H}{35}\text{COO})2\text{Ca} + (\text{C}{17}\text{H}{35}\text{COO})_2\text{Zn} + \text{H}_2\text{O} ] The product is then cooled, separated, and dried to obtain this compound .
Industrial Production Methods
In industrial settings, this compound is produced using a similar method but on a larger scale. The raw materials are mixed in a reaction vessel, heated, and stirred under controlled conditions. The resulting product is filtered, washed, and dried to achieve the desired purity and quality .
Chemical Reactions Analysis
Types of Reactions
Calcium zinc stearate undergoes various chemical reactions, including:
Substitution Reactions: The stearate ions can be replaced by other anions in the presence of suitable reagents.
Thermal Decomposition: At high temperatures, this compound decomposes to form calcium oxide, zinc oxide, and stearic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids and bases that can displace the stearate ions.
Thermal Decomposition: This reaction typically occurs at temperatures above 200°C.
Major Products Formed
Substitution Reactions: Depending on the reagents used, products can include various metal salts and free stearic acid.
Thermal Decomposition: The major products are calcium oxide, zinc oxide, and stearic acid.
Scientific Research Applications
Calcium zinc stearate has a wide range of applications in scientific research:
Mechanism of Action
Calcium zinc stearate exerts its effects through several mechanisms:
Lubrication: The compound reduces friction between particles, improving the flow properties of powders and granules.
Stabilization: It acts as a thermal stabilizer by binding to hydrogen chloride released during the degradation of PVC, preventing further decomposition.
Release Agent: Forms a thin, hydrophobic layer on surfaces, preventing adhesion and facilitating the release of molded products.
Comparison with Similar Compounds
Similar Compounds
Zinc Stearate: Similar in structure and properties but lacks the calcium component.
Calcium Stearate: Similar to calcium zinc stearate but without the zinc component.
Magnesium Stearate: Another metallic soap used primarily in the pharmaceutical industry as a lubricant.
Uniqueness
This compound is unique due to its dual metal composition, which provides enhanced thermal stability and lubrication properties compared to its single-metal counterparts. This makes it particularly valuable in applications requiring high-performance stabilizers and lubricants .
Properties
CAS No. |
17157-03-8 |
|---|---|
Molecular Formula |
C18H35CaO2Zn+3 |
Molecular Weight |
388.9 g/mol |
IUPAC Name |
calcium;zinc;octadecanoate |
InChI |
InChI=1S/C18H36O2.Ca.Zn/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;;/h2-17H2,1H3,(H,19,20);;/q;2*+2/p-1 |
InChI Key |
HENMSNJYDGNBMU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)[O-].[Ca+2].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


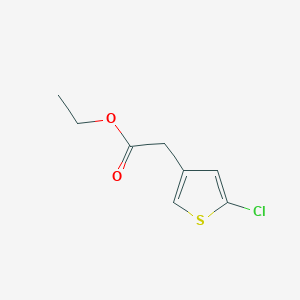
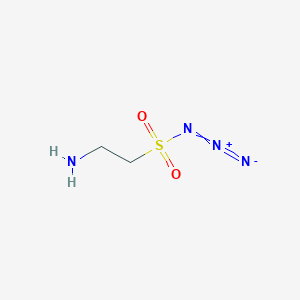
![N-[1-(5-methoxy-1,3-benzothiazol-2-yl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12278949.png)
![1-[(tert-butoxy)carbonyl]-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B12278950.png)
![((1R,8S,9s)-bicyclo[6.1.0]non-4-yn-9-yl)methyl 2-aminoethylcarbamate](/img/structure/B12278958.png)
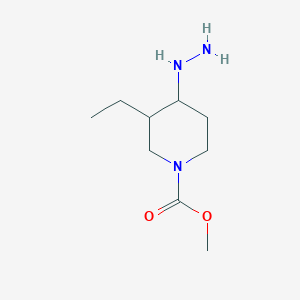
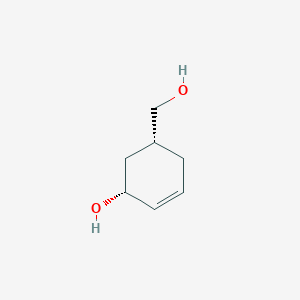

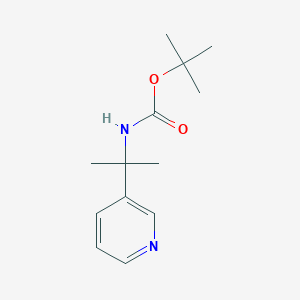
![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
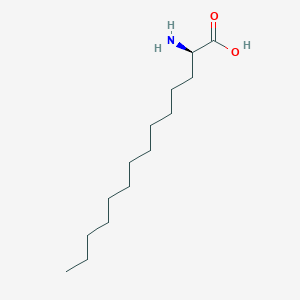
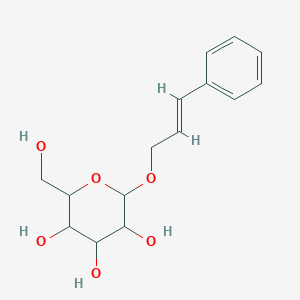
![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)
